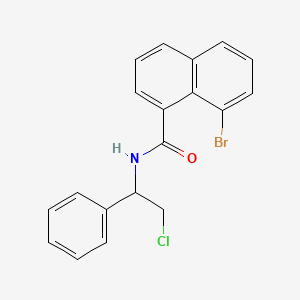
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a bromine atom at the 8th position of the naphthalene ring, a chloro-phenylethyl group attached to the nitrogen atom, and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of naphthalene to introduce the bromine atom at the 8th position, followed by the formation of the carboxamide group through an amide coupling reaction. The chloro-phenylethyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 8-Bromo-N-(2-chloroethyl)naphthalene-1-carboxamide
- 8-Bromo-N-(2-phenylethyl)naphthalene-1-carboxamide
- 8-Bromo-N-(2-chloro-1-phenylethyl)benzamide
Uniqueness
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide is unique due to the combination of its bromine, chloro-phenylethyl, and carboxamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
500758-98-5 |
|---|---|
分子式 |
C19H15BrClNO |
分子量 |
388.7 g/mol |
IUPAC名 |
8-bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H15BrClNO/c20-16-11-5-9-14-8-4-10-15(18(14)16)19(23)22-17(12-21)13-6-2-1-3-7-13/h1-11,17H,12H2,(H,22,23) |
InChIキー |
WDBDJUJTQOCCIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC3=C2C(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



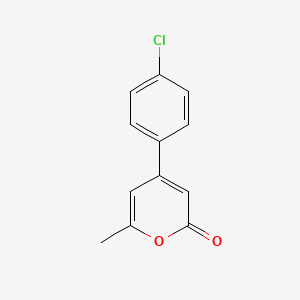
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
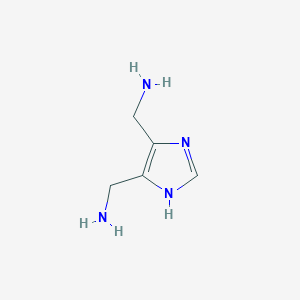
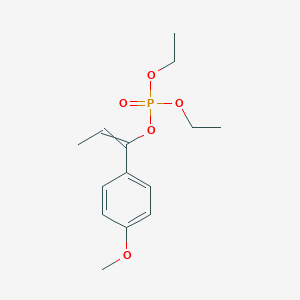

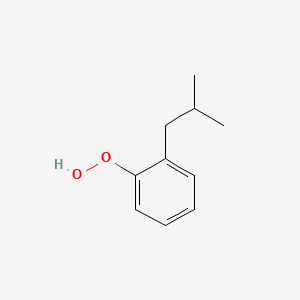
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)

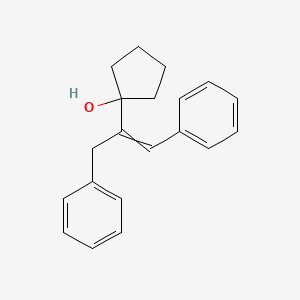
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

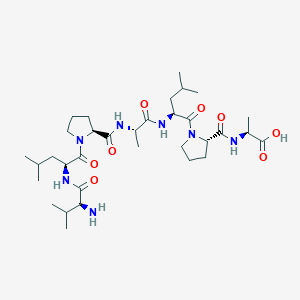
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
